2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol
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Description
2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol, also known as MCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MCE is a chiral compound, meaning that it has two mirror image forms that are not superimposable.
Scientific Research Applications
Chiral Auxiliary in Organic Synthesis
(1R,2R)-2-Amino-1,2-diphenylethanol: serves as a valuable chiral auxiliary in asymmetric synthesis. Its stereocenter allows for precise control over the stereochemistry of reaction products. Researchers often employ it in Pd(II)-assisted chiral tandem alkylation and carbonylative coupling reactions .
Synthesis of Phosphonate Derivatives
Researchers have utilized (1R,2R)-2-Amino-1,2-diphenylethanol in the synthesis of enantiomerically pure N-Boc-protected 1,2,3-triaminopropane phosphonates. These phosphonates have potential applications in medicinal chemistry and bioorganic studies .
properties
IUPAC Name |
2-[[(1R,2R)-2-methylcyclopropyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(5)7-2-3-8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIMSJZYCZTMY-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol |
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